(4S)-4-amino-3,4-dihydro-2H-1-benzopyran-6-ol hydrochloride
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Overview
Description
(4S)-4-amino-3,4-dihydro-2H-1-benzopyran-6-ol hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of an amino group, a dihydro-benzopyran ring, and a hydrochloride salt, which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-amino-3,4-dihydro-2H-1-benzopyran-6-ol hydrochloride typically involves multi-step organic reactionsThe final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(4S)-4-amino-3,4-dihydro-2H-1-benzopyran-6-ol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzopyran derivatives, which can have different functional groups attached to the core structure .
Scientific Research Applications
(4S)-4-amino-3,4-dihydro-2H-1-benzopyran-6-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4S)-4-amino-3,4-dihydro-2H-1-benzopyran-6-ol hydrochloride involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved often include signal transduction mechanisms that regulate cellular responses .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2(1H)-pyridones: These compounds share a similar dihydro-benzopyran structure and are known for their biological activity.
Organochlorine Compounds: These compounds contain chlorine atoms and exhibit diverse chemical properties.
Uniqueness
What sets (4S)-4-amino-3,4-dihydro-2H-1-benzopyran-6-ol hydrochloride apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its solubility as a hydrochloride salt also enhances its applicability in aqueous environments .
Properties
IUPAC Name |
(4S)-4-amino-3,4-dihydro-2H-chromen-6-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c10-8-3-4-12-9-2-1-6(11)5-7(8)9;/h1-2,5,8,11H,3-4,10H2;1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHYSHIRJPLOCF-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=C(C=C2)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@H]1N)C=C(C=C2)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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